Elbasvir
Overview
Description
Elbasvir is a direct-acting antiviral medication used as part of combination therapy to treat chronic hepatitis C, an infectious liver disease caused by infection with the hepatitis C virus (HCV) . It was developed by Merck and completed Phase III trials . It is used in combination with the NS3/4A protease inhibitor grazoprevir under the trade name Zepatier .
Synthesis Analysis
The large-scale enantioselective synthesis of the chiral amine unit of HCV NS5A inhibitor Elbasvir has been accomplished in six steps, with a 55% overall yield . The process includes a highly enantioselective reduction of the NH imine using R-(+)-diphenylprolinol with NaBH4 .Molecular Structure Analysis
Elbasvir is an inhibitor of the HCV non-structural protein 5A . While the precise role of this protein is unknown, it is essential to viral replication and virion assembly .Chemical Reactions Analysis
Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged (~80% parent drug found) in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .Physical And Chemical Properties Analysis
Elbasvir has a molecular weight of 882.02 . It reaches peak plasma concentrations three hours after oral intake together with grazoprevir . In hepatitis C patients, steady state concentrations are found after about six days . Plasma protein binding is over 99.9%, mainly to albumin and alpha-1-acid glycoprotein .Scientific Research Applications
Antiviral Activity Against HCV : Elbasvir is effective against multiple HCV genotypes, particularly genotype 1 and genotype 4. It shows potent antiviral activity and is used in combination with other drugs like grazoprevir for enhanced efficacy (Liu et al., 2015).
Effectiveness in Various Populations : Clinical studies demonstrate the efficacy and safety of elbasvir/grazoprevir (EBR/GZR) in diverse populations, including patients with cirrhosis, HIV co-infection, and those with inherited blood disorders (Tsai et al., 2019), (Hézode et al., 2017).
Resistance and Genotypic Variability : Research indicates that specific genotypic variations in HCV can affect the efficacy of elbasvir. Resistance-associated variants (RAVs) in the NS5A gene can influence the treatment outcome (Komatsu et al., 2017).
Real-world Effectiveness : Studies in real-world settings, such as the US Veterans Affairs healthcare system, have confirmed the high effectiveness of EBR/GZR in treating HCV infections (Kramer et al., 2018).
Pharmacodynamics and Safety : Elbasvir, often administered in combination with grazoprevir, has been studied for its pharmacodynamics, safety, and tolerability. It is generally well-tolerated and exhibits rapid antiviral activity (Yeh et al., 2018).
Special Populations : Efficacy studies of elbasvir/grazoprevir include diverse patient groups, such as those with chronic kidney disease, opioid use disorder, and those undergoing opioid agonist therapy, demonstrating its wide applicability (Butt, 2022).
Global Approvals and Development : The discovery and development of elbasvir, leading to its global approval, mark significant milestones in HCV treatment, offering a new therapeutic option for chronic HCV infection (Coburn, 2019).
Safety And Hazards
Future Directions
The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . Mechanistic experiments are needed to demonstrate the precise relative % contribution of CYP3A4 and the role of other enzymes involved in elbasvir/grazoprevir metabolism .
properties
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37-,38-,41-,42-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAZQCUMNICBAQ-PZHYSIFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55N9O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. | |
Record name | Elbasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11574 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Elbasvir | |
CAS RN |
1370468-36-2 | |
Record name | Elbasvir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370468-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elbasvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370468362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elbasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11574 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethyl N,Nâ?²-([(6S)-6-phenylindolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis{1H-imidazole-5,2-diyl-(2S)-pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELBASVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632L571YDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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